molecular formula C15H13N3O3S B2620790 N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea CAS No. 642945-33-3

N-benzoyl-N'-(2-methyl-3-nitrophenyl)thiourea

Cat. No.: B2620790
CAS No.: 642945-33-3
M. Wt: 315.35
InChI Key: QXELWZWZGNJNDG-UHFFFAOYSA-N
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Description

N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea is an organosulfur compound with the molecular formula C15H13N3O3S. This compound belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea typically involves the reaction of benzoyl chloride with N’-(2-methyl-3-nitrophenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(2-methylphenyl)thiourea
  • N-benzoyl-N’-(3-nitrophenyl)thiourea
  • N-benzoyl-N’-(2-methyl-4-nitrophenyl)thiourea

Uniqueness

N-benzoyl-N’-(2-methyl-3-nitrophenyl)thiourea is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other thiourea derivatives. The combination of these substituents may enhance its potential as a therapeutic agent or as a precursor in organic synthesis .

Properties

IUPAC Name

N-[(2-methyl-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-10-12(8-5-9-13(10)18(20)21)16-15(22)17-14(19)11-6-3-2-4-7-11/h2-9H,1H3,(H2,16,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELWZWZGNJNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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